N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide
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Description
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is known to have a unique structure, which makes it an interesting candidate for further investigation.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations are crucial in understanding the interaction of chemical compounds with biological targets. For instance, studies on compounds like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol involve detailed molecular structure analysis, vibrational spectra, and fundamental vibration assignments based on potential energy distribution (PED) of the vibrational modes. These studies also include molecular parameters such as bond length, bond angle calculations, natural bond orbital analysis (NBO), molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF. The biological effects are predicted based on molecular docking results, showcasing how similar compounds could be evaluated for their interaction with biological targets (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).
Synthesis and Biological Activity
The synthesis of novel compounds and their biological evaluation, particularly for anticancer and antimicrobial activities, is a significant area of research. For example, synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown promising results as anticancer and antimicrobial agents. These compounds were synthesized and tested for their activity against various cancer cell lines and pathogenic strains, highlighting the potential application of similar chemical compounds in developing new therapeutic agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, & Shailesh R. Shah, 2021).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-4-10(16)6-11/h3-6H,2,7-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSJLUEUWEEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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